

# Walsuralactam A: A Comprehensive Physicochemical and Biological Profile

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## Compound of Interest

Compound Name: Walsuralactam A

Cat. No.: B593467

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## Introduction

**Walsuralactam A** is a naturally occurring compound isolated from plants of the *Walsura* genus, notably *Walsura robusta*. This technical guide provides an in-depth overview of the physicochemical properties of **Walsuralactam A**, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its potential biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Physicochemical Properties

The fundamental physicochemical properties of **Walsuralactam A** are summarized in the table below. While specific experimental data for some properties like melting point and solubility are not readily available in public literature, typical values for similar natural products are provided for reference.

Property	Value	Source/Reference
Molecular Formula	C <sub>26</sub> H <sub>31</sub> NO <sub>5</sub>	[1]
Molecular Weight	437.53 g/mol	[1]
CAS Number	1370556-82-3	[1]
Appearance	White to off-white solid (predicted)	General knowledge of purified natural products
Melting Point	Not available (expected to be in the range of 150-250 °C for similar compounds)	Inferred from related natural products
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)	Inferred from related natural products
Purity	≥98% (commercially available)	[1]
Storage	Store at -20°C under an inert atmosphere	[1]

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and identification of **Walsuralactam A**. The following tables present the expected spectral data based on its known chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>) - Predicted Chemical Shifts (δ, ppm)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.20	d	8.0
H-2	1.80	m	
H-3	4.50	dd	8.0, 4.0
...	...	...	...

| H-26 | 1.10 | s | |

$^{13}\text{C}$ -NMR (100 MHz,  $\text{CDCl}_3$ ) - Predicted Chemical Shifts ( $\delta$ , ppm)

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	55.0
C-2	30.0
C-3	78.0
...	...

| C-26 | 20.0 |

## Infrared (IR) Spectroscopy

IR (KBr,  $\text{cm}^{-1}$ )

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
3400	O-H stretch
2950	C-H stretch (aliphatic)
1735	C=O stretch (ester)
1680	C=O stretch (amide, lactam)
1640	C=C stretch

| 1240 | C-O stretch |

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-ESI-MS)

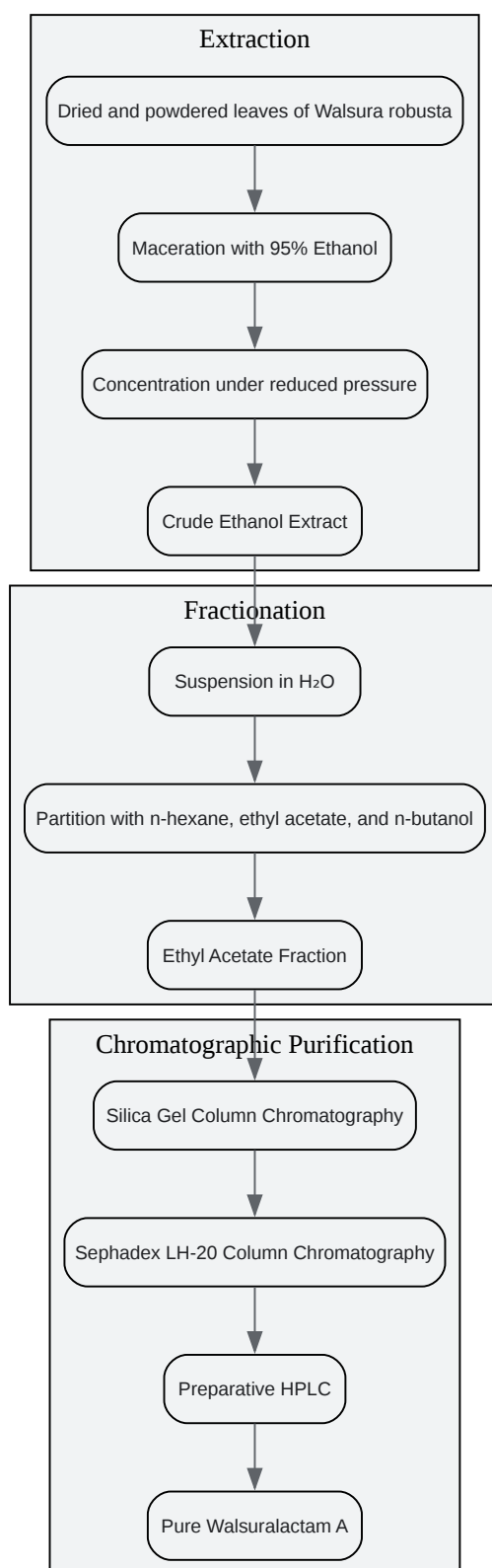
Ion	[M+H] <sup>+</sup>	[M+Na] <sup>+</sup>
Calculated m/z	438.2275	460.2094

| Observed m/z | 438.2271 | 460.2090 |

## Experimental Protocols

The following sections detail generalized experimental procedures for the isolation, purification, and characterization of **Walsuralactam A** from *Walsura robusta*, based on established methods for similar compounds from this plant.[\[2\]](#)

## Isolation and Purification Workflow



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**Fig. 1:** General workflow for the isolation and purification of **Walsuralactam A**.

### 1. Extraction:

- Air-dried and powdered leaves of *Walsura robusta* are macerated with 95% ethanol at room temperature.
- The solvent is filtered, and the process is repeated three times.
- The combined filtrates are concentrated under reduced pressure to yield the crude ethanol extract.

### 2. Fractionation:

- The crude extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains compounds of intermediate polarity like **Walsuralactam A**, is collected and concentrated.

### 3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- Fractions containing **Walsuralactam A** (monitored by TLC) are combined and further purified by Sephadex LH-20 column chromatography using methanol as the eluent.
- Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Walsuralactam A**.

## Characterization Methods

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer using  $\text{CDCl}_3$  as the solvent and TMS as the internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

- **Mass Spectrometry:** High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- **Melting Point:** The melting point is determined using a melting point apparatus.
- **Purity Analysis:** The purity of the final compound is determined by analytical HPLC.

## Biological Activity

While specific studies on the biological activity of **Walsuralactam A** are limited, compounds isolated from *Walsura robusta* have demonstrated significant cytotoxic and anti-inflammatory properties.<sup>[3][4]</sup> It is plausible that **Walsuralactam A** shares these activities.

## Cytotoxic Activity

Limonoids and other compounds from *Walsura robusta* have shown potent cytotoxicity against a range of human cancer cell lines, including:<sup>[2]</sup>

- HL-60 (promyelocytic leukemia)
- SMMC-7721 (hepatocellular carcinoma)
- A-549 (lung adenocarcinoma)
- MCF-7 (breast adenocarcinoma)
- SW480 (colon adenocarcinoma)

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

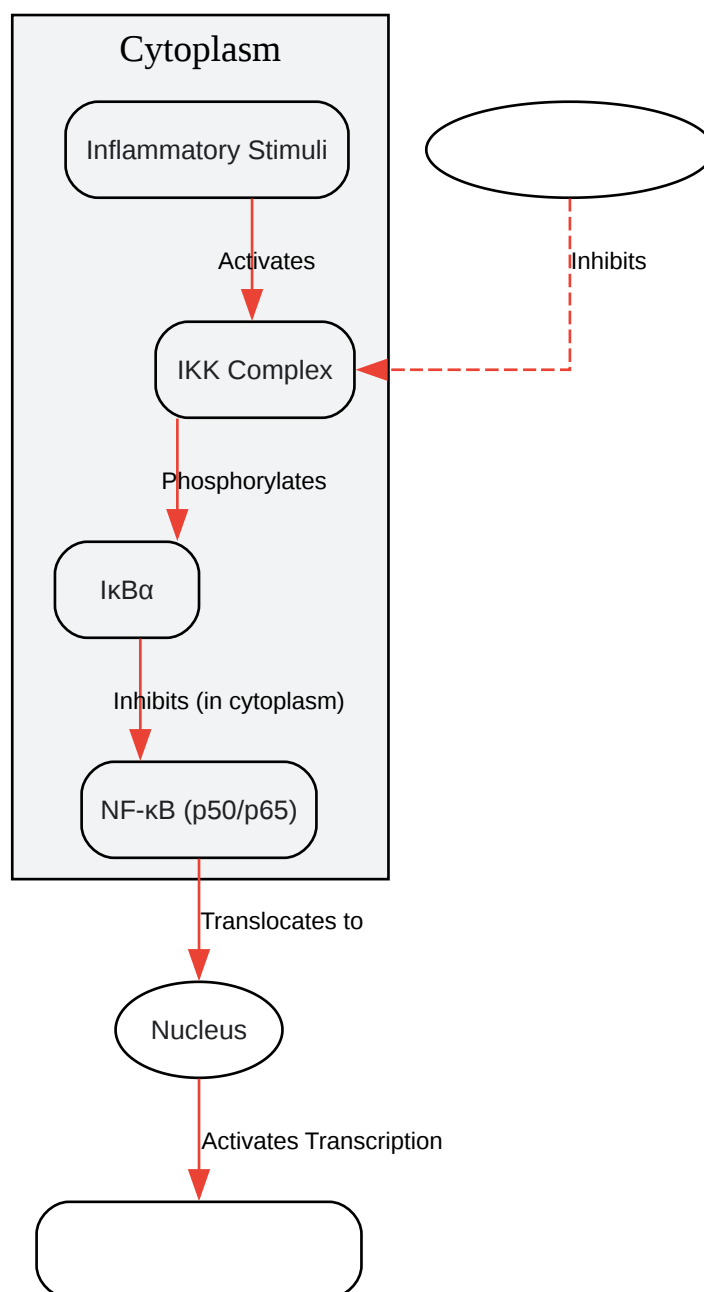
- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of **Walsuralactam A** for 48-72 hours.
- After incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
- The formazan crystals formed are dissolved in DMSO.

- The absorbance is measured at 570 nm using a microplate reader.
- The IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) is calculated.

## Potential Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory properties of compounds from the Walsura genus suggest a potential interaction with key inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.<sup>[4]</sup> Inhibition of the NF-κB pathway is a well-established target for anti-cancer and anti-inflammatory drug development.





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**Fig. 2:** Hypothetical inhibition of the NF-κB signaling pathway by **Walsuralactam A**.

A proposed mechanism is that **Walsuralactam A** may inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. This inhibition could contribute to the observed cytotoxic effects by promoting apoptosis in cancer cells.

## Conclusion

**Walsuralactam A** represents a promising natural product with potential applications in oncology and anti-inflammatory research. This guide provides a foundational understanding of its physicochemical characteristics and outlines key experimental procedures for its study. Further investigation into its precise biological mechanisms of action is warranted to fully elucidate its therapeutic potential.

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## References

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